![molecular formula C17H18N2O2 B7492224 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological agent. MPMP is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential use as an analgesic and anesthetic agent, as well as its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves the inhibition of voltage-gated sodium channels. This inhibition leads to a decrease in the excitability of neurons, resulting in a reduction in pain perception and anesthetic effects. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been shown to have effects on other ion channels, such as calcium and potassium channels, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been shown to have a number of biochemical and physiological effects, including analgesic, anesthetic, and anticonvulsant effects. It has also been shown to have effects on neurotransmitter release and reuptake, which may contribute to its overall pharmacological effects. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied in animal models of pain, anesthesia, and epilepsy, with promising results in all areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has a number of advantages for use in laboratory experiments, including its high purity and potency. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are a number of future directions for research on [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, including its potential use as an analgesic, anesthetic, and anticonvulsant agent. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other pharmacological agents. Additionally, research is needed to determine the optimal dosing and administration of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone for various applications.
Métodos De Síntesis
The synthesis of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves the reaction of 3-methoxyphenylacetonitrile with pyridine-4-carboxaldehyde in the presence of sodium hydride and a catalytic amount of acetic acid. The resulting product is then reduced with sodium borohydride to yield [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone. The synthesis process has been optimized for high yield and purity, making [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied extensively for its potential use as an analgesic and anesthetic agent. It has been shown to have potent analgesic effects in animal models of pain, with a mechanism of action that involves the inhibition of voltage-gated sodium channels. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been studied for its potential use as an anesthetic agent, with promising results in animal models of anesthesia.
Propiedades
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-5-2-4-14(12-15)16-6-3-11-19(16)17(20)13-7-9-18-10-8-13/h2,4-5,7-10,12,16H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAUTWGPMKFZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
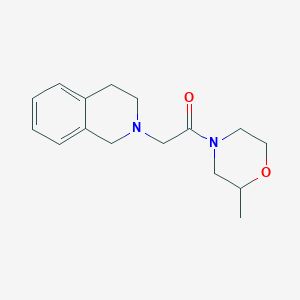
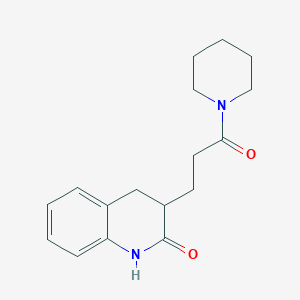
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
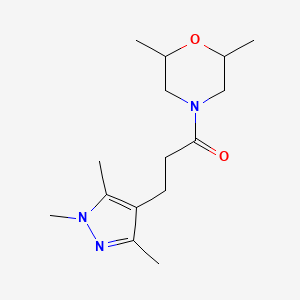
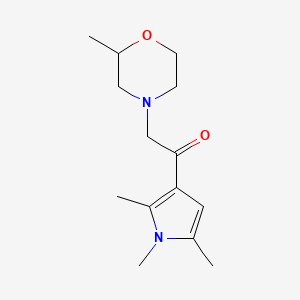
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)
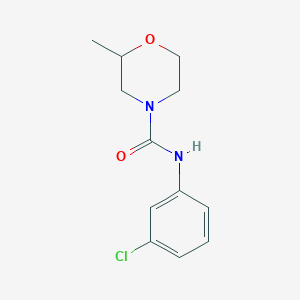
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
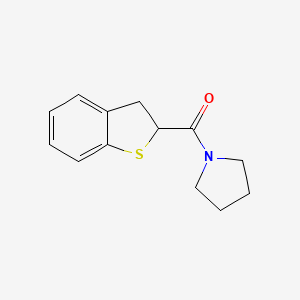

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)